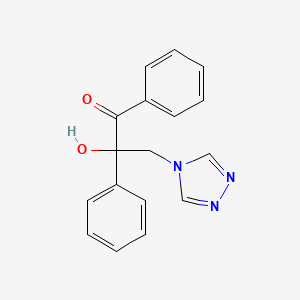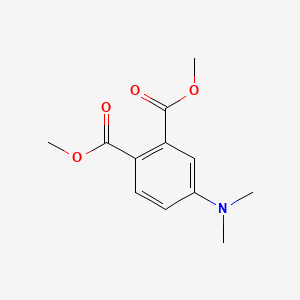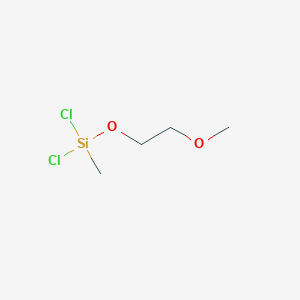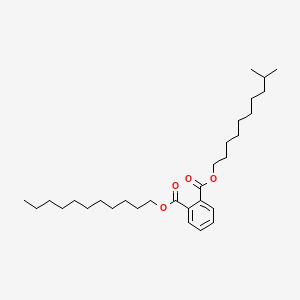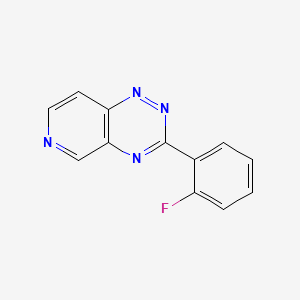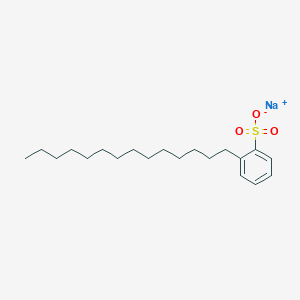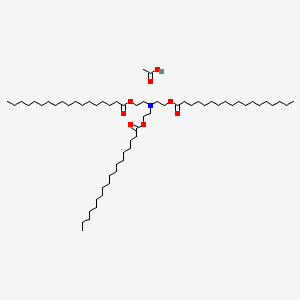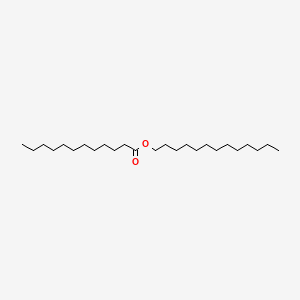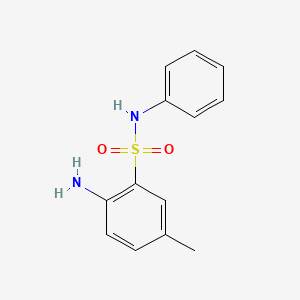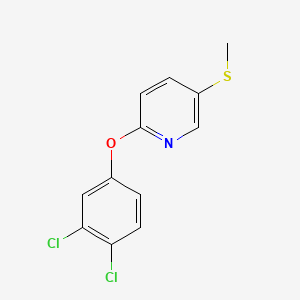
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms, an ethyl group, and two methoxy groups attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol typically involves the chlorination of 4-ethyl-2,6-dimethoxyphenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective chlorination at the 3 and 5 positions of the phenolic ring .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures to handle chlorine gas and control the reaction environment is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenol: A related compound with similar structural features but lacking the chlorine and ethyl groups.
3,5-Dichloro-2,6-dimethoxyphenol: Another similar compound with chlorination at the same positions but without the ethyl group.
Uniqueness
3,5-Dichloro-4-ethyl-2,6-dimethoxyphenol is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
108545-02-4 |
|---|---|
Fórmula molecular |
C10H12Cl2O3 |
Peso molecular |
251.10 g/mol |
Nombre IUPAC |
3,5-dichloro-4-ethyl-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H12Cl2O3/c1-4-5-6(11)9(14-2)8(13)10(15-3)7(5)12/h13H,4H2,1-3H3 |
Clave InChI |
ONPCNLDMTARDMW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1Cl)OC)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


